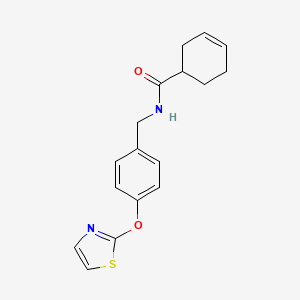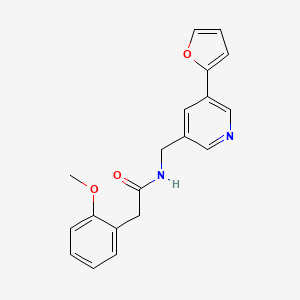![molecular formula C19H18N6O3 B2435087 3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-41-0](/img/structure/B2435087.png)
3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the design and synthesis of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .
Chemical Reactions Analysis
In a study, derivatives of a similar compound were synthesized to evaluate their inhibitory activities against BRD4 . The phthalazinone moiety of one of the derivatives mimicked the PAPR1 substrate, displaying a moderate inhibitory effect on PARP1 .
Aplicaciones Científicas De Investigación
Breast Cancer Therapy: BRD4 Inhibition
Breast cancer remains a significant health concern worldwide. Researchers have been actively seeking novel therapeutic agents to combat this disease. One promising avenue involves targeting the Bromodomain-containing protein 4 (BRD4) , which plays a crucial role in gene transcription and cell cycle regulation. In a recent study, scientists designed and synthesized derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one. Among these compounds, DDT26 exhibited potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM. Notably, DDT26 also demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells. This finding suggests that DDT26 could serve as a lead compound for developing effective anti-breast cancer agents targeting BRD4 .
PARP1 Modulation
Interestingly, the phthalazinone moiety of DDT26 mimicked the PAPR1 substrate , leading to moderate inhibitory effects on Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is involved in DNA repair and maintenance. DDT26 exhibited an IC50 value of 4.289 ± 1.807 μM against PARP1. This dual activity—targeting both BRD4 and PARP1—makes DDT26 a compelling candidate for further investigation .
c-MYC and γ-H2AX Regulation
DDT26 was found to modulate the expression of c-MYC , a critical oncogene associated with cell proliferation and survival. Additionally, it induced DNA damage by affecting γ-H2AX , a marker for DNA double-strand breaks. These actions contribute to its anti-cancer effects and warrant further exploration .
Cell Migration Inhibition
DDT26 effectively inhibited cell migration, a crucial process in cancer metastasis. By interfering with cell movement, it may help prevent cancer spread .
Colony Formation Suppression
Colony formation is a hallmark of cancer cell growth. DDT26 demonstrated the ability to suppress colony formation, suggesting its potential as an anti-cancer agent .
Cell Cycle Arrest at G1 Phase
DDT26 arrested the cell cycle at the G1 phase in MCF-7 cells. This disruption of the cell cycle progression could hinder cancer cell proliferation .
Mecanismo De Acción
Target of Action
The primary targets of this compound are Bromodomain-containing protein 4 (BRD4) and Poly (ADP-ribose) polymerase 1 (PARP1) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene expression . PARP1 is involved in DNA repair and programmed cell death .
Mode of Action
The compound exhibits potent inhibitory effects on BRD4, with an IC50 value of 0.237 ± 0.093 μM . It also displays a moderate inhibitory effect on PARP1, with an IC50 value of 4.289 ± 1.807 μM . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in its inhibitory effect on PARP1 .
Biochemical Pathways
The compound modulates the expression of c-MYC and γ-H2AX . c-MYC is a gene that codes for a transcription factor and plays a role in cell cycle progression, apoptosis, and cellular transformation. γ-H2AX is a variant of the histone H2A, which is a part of the histone octamer in chromatin. γ-H2AX is a marker of DNA double-strand breaks.
Pharmacokinetics
Its potent inhibitory effects on brd4 and parp1 suggest that it may have good bioavailability .
Result of Action
The compound induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells . It demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Direcciones Futuras
The development of novel therapeutic agents with different mechanisms of action is a pressing need in cancer therapy . Compounds like “3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” could potentially be explored further for their therapeutic efficacy.
Propiedades
IUPAC Name |
6-benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-14(12(2)28-24-11)8-20-18-21-9-15-16(22-18)23-19(27)25(17(15)26)10-13-6-4-3-5-7-13/h3-7,9H,8,10H2,1-2H3,(H2,20,21,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLQKLSTBJBJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dimethylphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2435004.png)
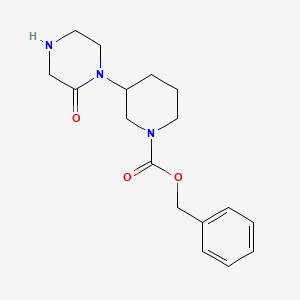
![(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2435008.png)
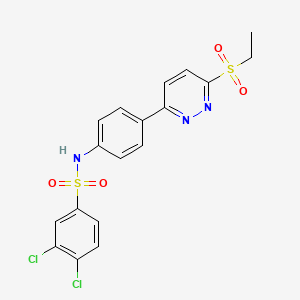
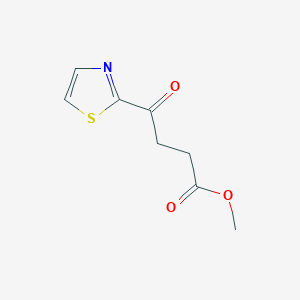
![N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2435014.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2435015.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)
![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)

![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
